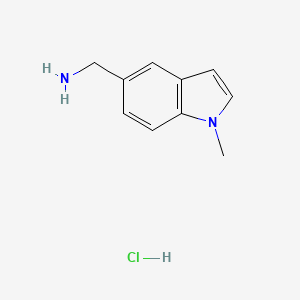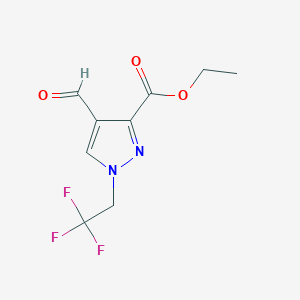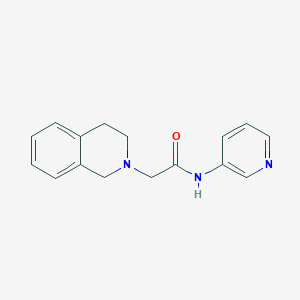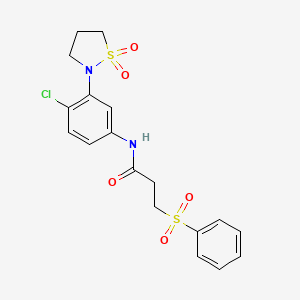![molecular formula C19H24N4O3S B3000152 N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide CAS No. 692733-01-0](/img/structure/B3000152.png)
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylsulfamoylphenyl group and a phenylcarboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(dimethylsulfamoyl)aniline: This intermediate is synthesized by reacting 4-nitroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of 4-(dimethylsulfamoyl)phenylpiperazine: The intermediate 4-(dimethylsulfamoyl)aniline is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Introduction of the Carboxamide Group: Finally, the 4-(dimethylsulfamoyl)phenylpiperazine is reacted with phenyl isocyanate to introduce the carboxamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
化学反応の分析
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for the design of inhibitors or modulators of biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, by binding to its active site and preventing substrate access .
類似化合物との比較
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-[4-(dimethylsulfamoyl)phenyl]acetamide: This compound has a similar structure but lacks the piperazine ring and phenylcarboxamide group, resulting in different chemical properties and applications.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound contains a boronic acid group instead of the piperazine and carboxamide groups, making it useful in different types of chemical reactions, such as Suzuki-Miyaura coupling.
N-{[4-(dimethylsulfamoyl)phenyl]methyl}acetamide: This compound has a similar structure but with a methyl group instead of the piperazine ring, leading to different reactivity and applications.
特性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-21(2)27(25,26)18-10-8-16(9-11-18)20-19(24)23-14-12-22(13-15-23)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUMAQZFALWDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)




